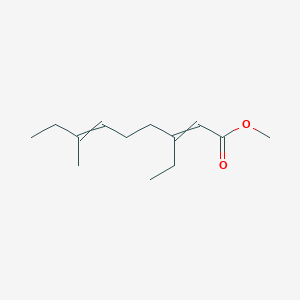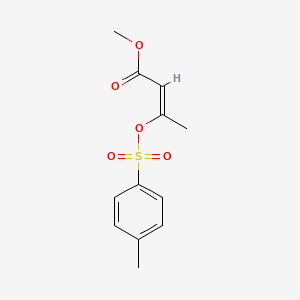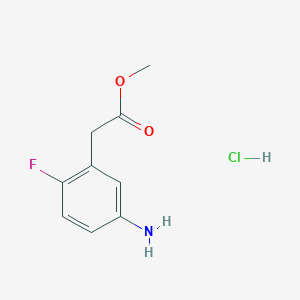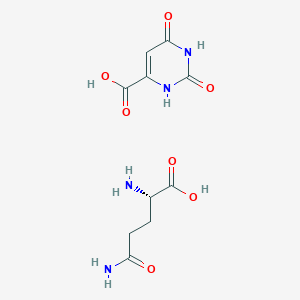
N-Desmethylhydroxyterbinafine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethylhydroxyterbinafine is a derivative of terbinafine, a well-known antifungal agent. It is a metabolite formed during the biotransformation of terbinafine in the liver. This compound belongs to the class of hydroxylmethylamines and has shown potential in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group.
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethylhydroxyterbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include carboxyterbinafine and N-desmethylcarboxyterbinafine. These products are significant for further research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
N-Desmethylhydroxyterbinafine has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in the metabolism of terbinafine and its effects on cellular processes.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the development of antifungal agents and other pharmaceuticals
Mecanismo De Acción
N-Desmethylhydroxyterbinafine exerts its effects by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound targets the enzyme squalene epoxidase, which is involved in the ergosterol biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-Desmethylhydroxyterbinafine is unique due to its specific hydroxylmethylamine structure, which contributes to its distinct chemical properties and biological activities. Its formation as a metabolite of terbinafine also highlights its relevance in the study of terbinafine’s metabolism and potential therapeutic applications .
Propiedades
Número CAS |
162227-14-7 |
|---|---|
Fórmula molecular |
C₂₀H₂₃NO |
Peso molecular |
293.4 |
Sinónimos |
(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol; (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)
